molecular formula C13H14ClNO2 B6224026 methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride CAS No. 30367-03-4

methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride

Cat. No. B6224026
CAS RN: 30367-03-4
M. Wt: 251.7
InChI Key:
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Description

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride (MAMNC-HCl) is a compound that has been studied extensively in the field of biochemistry and physiology. It is a derivative of naphthalene, an aromatic hydrocarbon, and has a wide range of applications in scientific research. In

Scientific Research Applications

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is widely used in research studies related to biochemistry and physiology. It has been used in studies of the effects of various drugs on the body, as well as studies of the effects of various hormones on the body. It has also been used to study the effects of various environmental factors, such as temperature and pH, on the body. In addition, this compound has been used to study the effects of various drugs on the brain, as well as to study the effects of various hormones on the brain.

Mechanism of Action

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is an inhibitor of the enzyme phosphodiesterase (PDE). PDE is responsible for the breakdown of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of various bodily functions. By inhibiting PDE, this compound increases the levels of these neurotransmitters in the body, which in turn leads to an increase in the activity of certain bodily systems.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of certain hormones, such as epinephrine and norepinephrine, which are involved in the regulation of various bodily functions. In addition, it has been shown to increase the activity of certain enzymes, such as adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP), which are involved in energy metabolism. Finally, it has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of various bodily functions.

Advantages and Limitations for Lab Experiments

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride has several advantages when used in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using this compound for laboratory experiments. It is not very soluble in water, and it is not very stable in alkaline solutions. In addition, it has a relatively low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride has a wide range of potential applications in the field of biochemistry and physiology. It could be used to study the effects of various drugs on the body, as well as the effects of various hormones on the body. In addition, it could be used to study the effects of various environmental factors, such as temperature and pH, on the body. Finally, it could be used to study the effects of various drugs on the brain, as well as to study the effects of various hormones on the brain.

Synthesis Methods

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride can be synthesized by a reaction between methyl naphthalene-1-carboxylate and anhydrous hydrochloric acid, which is catalyzed by sulfuric acid. The reaction is carried out at a temperature of 60-70 degrees Celsius for a period of two to three hours. The reaction yields a white, crystalline product, which is then washed with aqueous sodium chloride solution and dried under reduced pressure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride involves the reaction of 4-(chloromethyl)naphthalene-1-carboxylic acid with methylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "4-(chloromethyl)naphthalene-1-carboxylic acid", "methylamine", "hydrochloric acid" ], "Reaction": [ "4-(chloromethyl)naphthalene-1-carboxylic acid is reacted with excess methylamine in the presence of a base such as sodium hydroxide to form methyl 4-(aminomethyl)naphthalene-1-carboxylate.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound, methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride.", "The final product can be isolated by filtration and recrystallization." ] }

CAS RN

30367-03-4

Molecular Formula

C13H14ClNO2

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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